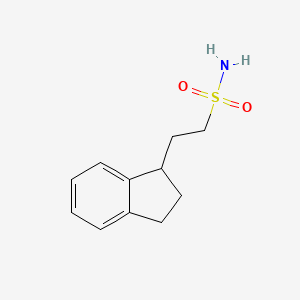
2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to two other groups. One of these groups is an organic moiety, and the other is usually an amine. In this case, the organic moiety is a 2,3-dihydro-1H-inden-1-yl group, which is a type of cyclic compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the sulfonamide functional group, along with the 2,3-dihydro-1H-inden-1-yl group. The latter is a type of cyclic compound, which could potentially influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
Sulfonamides, in general, are known to participate in a variety of chemical reactions. They can act as bases, forming salts with acids, and they can also undergo hydrolysis under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the sulfonamide group could potentially make the compound polar and capable of forming hydrogen bonds .科学的研究の応用
Enzyme Inhibition
One significant area of research involving sulfonamide derivatives, including compounds structurally related to 2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonamide, is their role as enzyme inhibitors. Sulfonamides derived from indanes have shown potential in inhibiting human carbonic anhydrase isozymes, which are crucial for various physiological functions. For instance, certain sulfonamides demonstrated potent inhibitory effects against human carbonic anhydrase I and II, indicating their potential for therapeutic applications in conditions where modulation of carbonic anhydrase activity is beneficial (Akbaba et al., 2014).
Catalysis in Organic Synthesis
Another application is in the field of organic synthesis, where these compounds are utilized as intermediates. For example, the catalytic use of Ru(II) complex enabled α-sulfonamidation of β-ketoesters with sulfonyl azide to produce sulfonamido-indene derivatives in good yields. This highlights the compound's role in facilitating novel synthetic pathways, potentially leading to the development of new drugs or materials (Rao et al., 2019).
Metal Complexes and Inhibition Studies
Sulfonamide derivatives, including those similar to 2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonamide, have been involved in the synthesis and characterization of metal complexes. These complexes were investigated for their inhibitory activities against human erythrocyte carbonic anhydrase isozymes I and II. Findings suggest that these complexes exhibit potent inhibitory activity, outperforming even some standard inhibitors, which could have implications for treating conditions like glaucoma or edema (Büyükkıdan et al., 2017).
Antibacterial and Antioxidant Properties
Research has also delved into the antibacterial and antioxidant properties of sulfonamide derivatives. Compounds featuring the sulfonamide group, akin to 2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonamide, were synthesized and assessed for their biological activities. These studies have identified sulfonamide derivatives as promising agents due to their significant antimicrobial and antioxidant activities, suggesting their potential use in medical and pharmaceutical applications (Badgujar, More, & Meshram, 2018).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-(2,3-dihydro-1H-inden-1-yl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c12-15(13,14)8-7-10-6-5-9-3-1-2-4-11(9)10/h1-4,10H,5-8H2,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFJCCBRANSLIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1CCS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

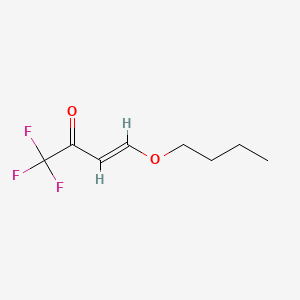
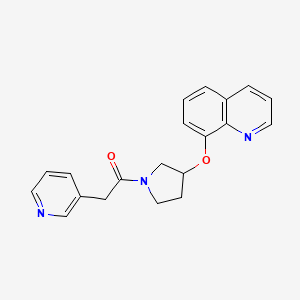
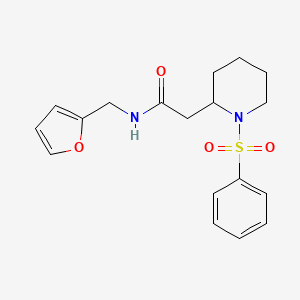
![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(2-methoxyphenyl)ethanone hydrochloride](/img/structure/B2801739.png)
![2-(3-Bicyclo[3.1.0]hexanyl)acetic acid](/img/structure/B2801741.png)

![Tert-butyl (1R,4S,5R)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2801746.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-nitrobenzamide](/img/structure/B2801747.png)
![3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one](/img/structure/B2801748.png)
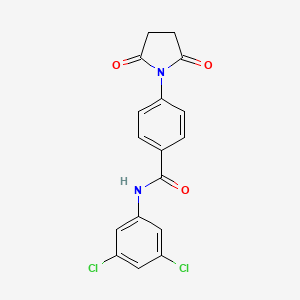
![N-(2-chloro-4-methylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2801751.png)
![3,6-dichloro-N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]pyridine-2-carboxamide](/img/structure/B2801752.png)
![1-[4-[[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]methyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2801754.png)
![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2801755.png)